molecular formula C9H13FN2O B13030303 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine

Katalognummer: B13030303
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: INPCGIFLASQGAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C₉H₁₃FN₂O This compound is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine can be synthesized through a multi-step process. One common method involves the initial formation of 3-fluoro-4-methoxyacetophenone, which is then subjected to reductive amination to introduce the ethane-1,2-diamine group. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

    1-(3-Fluoro-4-methoxyphenyl)ethanone: Lacks the ethane-1,2-diamine group.

    1-(3-Fluoro-4-methoxyphenyl)ethanol: Contains a hydroxyl group instead of the diamine moiety.

    1-(3-Fluoro-4-methoxyphenyl)ethane-1-amine: Contains a single amine group.

Uniqueness: 1-(3-Fluoro-4-methoxyphenyl)ethane-1,2-diamine is unique due to the presence of both the fluoro and methoxy groups on the phenyl ring, along with the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H13FN2O

Molekulargewicht

184.21 g/mol

IUPAC-Name

1-(3-fluoro-4-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3

InChI-Schlüssel

INPCGIFLASQGAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C(CN)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.